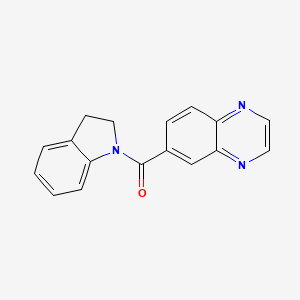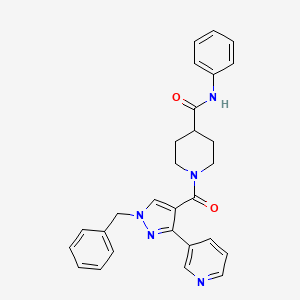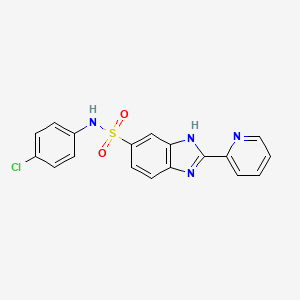
2,3-Dihydroindol-1-yl(quinoxalin-6-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroindol-1-yl(quinoxalin-6-yl)methanone, also known as DIQM, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the family of quinoxaline derivatives and has shown promise in various biological applications.
Mécanisme D'action
The mechanism of action of 2,3-Dihydroindol-1-yl(quinoxalin-6-yl)methanone is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. 2,3-Dihydroindol-1-yl(quinoxalin-6-yl)methanone has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2,3-Dihydroindol-1-yl(quinoxalin-6-yl)methanone has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress. Additionally, 2,3-Dihydroindol-1-yl(quinoxalin-6-yl)methanone has been found to have antioxidant properties, which can protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Dihydroindol-1-yl(quinoxalin-6-yl)methanone has several advantages for use in lab experiments. It is a stable compound that can be synthesized easily and efficiently. Additionally, it has shown promising results in various biological applications. However, one limitation of 2,3-Dihydroindol-1-yl(quinoxalin-6-yl)methanone is that its mechanism of action is not yet fully understood, which can hinder its further development as a therapeutic agent.
Orientations Futures
There are several future directions for research on 2,3-Dihydroindol-1-yl(quinoxalin-6-yl)methanone. One area of research could be to further investigate its mechanism of action, which can help in the development of more effective therapeutic agents. Additionally, further studies can be conducted to explore its potential as an anti-inflammatory and antioxidant agent. Another area of research could be to investigate its potential as a treatment for other diseases, such as neurodegenerative disorders. Overall, 2,3-Dihydroindol-1-yl(quinoxalin-6-yl)methanone has shown great potential as a therapeutic agent and further research in this area can lead to the development of new and effective treatments for various diseases.
Méthodes De Synthèse
2,3-Dihydroindol-1-yl(quinoxalin-6-yl)methanone can be synthesized using a simple and efficient method. The most common method involves the reaction of 2,3-dihydroindole with quinoxaline-6-carbaldehyde in the presence of a catalyst. The resulting product is then purified and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
2,3-Dihydroindol-1-yl(quinoxalin-6-yl)methanone has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, 2,3-Dihydroindol-1-yl(quinoxalin-6-yl)methanone has been found to induce apoptosis in cancer cells, which is a process of programmed cell death.
Propriétés
IUPAC Name |
2,3-dihydroindol-1-yl(quinoxalin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c21-17(20-10-7-12-3-1-2-4-16(12)20)13-5-6-14-15(11-13)19-9-8-18-14/h1-6,8-9,11H,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHVDZVSPRGRPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-2-[[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]benzamide](/img/structure/B7453685.png)

![N-[5-[(4-chlorophenyl)sulfonylamino]-2-methoxyphenyl]-4-fluorobenzenesulfonamide](/img/structure/B7453694.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide](/img/structure/B7453699.png)

![N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]acetamide](/img/structure/B7453718.png)
![[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone](/img/structure/B7453731.png)
![[4-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]-[4-(1,3-thiazol-4-ylmethoxy)phenyl]methanone](/img/structure/B7453736.png)
![2-[[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]methyl]-5-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-1,3,4-oxadiazole](/img/structure/B7453738.png)
![2-[(4-Ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B7453745.png)
![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(4-phenylphenyl)acetamide](/img/structure/B7453752.png)
![2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanenitrile](/img/structure/B7453780.png)
![1-(2,3-Dihydroindol-1-yl)-2-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7453784.png)